3-(Acetamidomethyl)-5-methylhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-(acetamidomethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-7(2)4-9(5-10(13)14)6-11-8(3)12/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
PJFBZFUFUXGFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Acetamidomethyl 5 Methylhexanoic Acid and Its Analogs
Detailed Retrosynthetic Analysis and Key Intermediate Identification
A retrosynthetic analysis of 3-(acetamidomethyl)-5-methylhexanoic acid reveals several key disconnections and strategic intermediates. The primary disconnection is the amide bond, leading back to 3-(aminomethyl)-5-methylhexanoic acid (pregabalin) and an acetylating agent. The core challenge lies in the stereoselective synthesis of the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid.
Further retrosynthetic analysis of (S)-3-(aminomethyl)-5-methylhexanoic acid identifies a chiral β-cyano ester, (S)-3-cyano-5-methylhexanoate, as a crucial precursor. This intermediate can be obtained through the reduction of a cyano group and subsequent hydrolysis of the ester. The cyano group itself can be introduced via conjugate addition to an α,β-unsaturated ester.
This leads to a key racemic intermediate, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), which can be synthesized via a Knoevenagel condensation of isovaleraldehyde (B47997) and diethyl malonate, followed by a Michael addition of cyanide. acs.org Another significant intermediate is 3-isobutylglutaric anhydride, which can be opened stereoselectively to introduce the required stereocenter. researchgate.net
Key Synthetic Intermediates:
| Intermediate | Structure | Role in Synthesis |
| (S)-3-(Aminomethyl)-5-methylhexanoic acid | Direct precursor to the target compound | |
| (S)-Ethyl 3-cyano-5-methylhexanoate | Key chiral intermediate leading to the amino acid | |
| rac-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Racemic precursor for enzymatic resolution | |
| 3-Isobutylglutaric anhydride | Prochiral substrate for asymmetric ring-opening | |
| Isovaleraldehyde | Starting material for building the carbon skeleton | |
| Diethyl malonate | C2 synthon in the Knoevenagel condensation |
Evolution of Classical and Stereoselective Synthesis Routes
The synthesis of 3-(substituted)-5-methylhexanoic acids has evolved from classical racemic methods to more efficient stereoselective strategies.
Classical Racemic Synthesis: The initial manufacturing process for the parent compound, pregabalin (B1679071), involved a racemic synthesis. acs.org This route commenced with the Knoevenagel condensation of isovaleraldehyde and diethyl malonate. The resulting α,β-unsaturated diester then underwent a Michael addition with cyanide to produce a cyano diester intermediate. researchgate.net This was followed by hydrolysis, decarboxylation, and reduction to yield racemic 3-(aminomethyl)-5-methylhexanoic acid. The desired (S)-enantiomer was then isolated through classical resolution using a chiral resolving agent, such as (S)-(+)-mandelic acid. acs.orgresearchgate.net This method, however, is inherently inefficient as the undesired (R)-enantiomer, constituting 50% of the material, is typically discarded, limiting the theoretical maximum yield. researchgate.net
Stereoselective Routes via Resolution: To improve efficiency, methods were developed that introduced stereoselectivity at an earlier stage. One prominent approach is the resolution of a racemic intermediate.
Diastereomeric Salt Formation: This technique involves reacting a racemic carboxylic acid intermediate, such as (±)-3-cyano-5-methylhexanoic acid, with a chiral amine (e.g., (R)-(+)-α-phenylethylamine or cinchonidine) to form diastereomeric salts. researchgate.netgoogle.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be liberated.
Enzymatic Kinetic Resolution: A more advanced and greener method involves the use of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture. For instance, the chemoenzymatic synthesis of pregabalin utilizes a lipase (B570770) to selectively hydrolyze one enantiomer of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). acs.orgnih.gov This leaves the unreacted ester enriched in the desired enantiomer, which can then be separated and carried forward. Lipases such as Lipolase® have proven effective in this resolution. acs.org
Enantioselective Synthesis Approaches and Chiral Pool Strategies
Modern synthetic efforts have focused on developing highly enantioselective methods that create the desired stereocenter directly, rather than separating a racemic mixture.
Asymmetric Hydrogenation: A notable enantioselective route involves the asymmetric hydrogenation of a prochiral olefin. A key example is the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a chiral rhodium catalyst, such as one bearing the Me-DuPHOS ligand. nih.gov This reaction establishes the chiral center with high enantiomeric excess (ee), directly yielding the desired (S)-3-cyano-5-methylhexanoate intermediate. nih.gov
Chiral Auxiliary-Based Synthesis: Chiral auxiliaries, such as Evans oxazolidinones, are powerful tools for asymmetric synthesis. tsijournals.comtsijournals.com In this approach, a chiral auxiliary is temporarily attached to a substrate to direct a subsequent diastereoselective reaction. For the synthesis of the target compound's precursor, an Evans oxazolidinone can be acylated, and the resulting enolate can be alkylated with high stereocontrol to set the desired stereocenter. tsijournals.comtsijournals.com The chiral auxiliary is then cleaved and can be recovered for reuse.
Chiral Pool Synthesis: The chiral pool comprises readily available, enantiopure natural products like amino acids, sugars, and terpenes, which can serve as starting materials for complex chiral molecules. nih.govwikipedia.orgnumberanalytics.com This strategy leverages the existing chirality of these natural building blocks. For the synthesis of γ-amino acid derivatives, enantiopure amino acids such as D-aspartic acid can be utilized. mdpi.com The synthesis can involve transforming the amino acid into a suitable intermediate that already contains the desired stereochemistry, thereby avoiding the need for a resolution or an asymmetric induction step. mdpi.com
Comparison of Enantioselective Strategies:
| Strategy | Key Reagent/Catalyst | Advantages |
| Asymmetric Hydrogenation | Chiral Rhodium-phosphine catalyst (e.g., Rh-Me-DuPHOS) | High enantioselectivity, catalytic |
| Chiral Auxiliary | Evans Oxazolidinone | High diastereoselectivity, reliable |
| Chiral Pool Synthesis | Natural amino acids (e.g., D-aspartic acid) | Utilizes naturally occurring chirality |
Exploration of Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly being applied to the synthesis of fine chemicals. researchgate.net
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green synthesis. researchgate.net
Nitrilases: These enzymes can directly convert a nitrile group into a carboxylic acid. In the context of this compound synthesis, nitrilases have been employed for the regio- and enantioselective hydrolysis of isobutylsuccinonitrile to produce (S)-3-cyano-5-methylhexanoic acid, a key intermediate. nih.govglobethesis.com This enzymatic step is highly atom-economical. globethesis.com
Lipases: As mentioned, lipases are widely used for the kinetic resolution of racemic esters. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, reducing catalyst waste. nih.govnih.gov
Ene-reductases: These enzymes offer a green alternative to metal-based catalysts for the asymmetric reduction of activated alkenes, such as β-cyanoacrylate esters, to furnish chiral β-cyano esters. nih.govacs.org
Use of Greener Solvents and Reagents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry approaches seek to replace these with more environmentally benign alternatives like water or to perform reactions under solvent-free conditions. dntb.gov.ua For instance, the development of biocatalytic steps often allows reactions to be conducted in aqueous buffer solutions. Furthermore, replacing hazardous reagents like heavy metal catalysts with recyclable biocatalysts enhances the sustainability of the process. researchgate.net
Synthesis of Radiolabeled and Isotopically Enriched Variants for Mechanistic Research
Radiolabeled and isotopically enriched compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of these variants of this compound typically involves introducing an isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), at a metabolically stable position.
A common strategy for ¹⁴C-labeling is to start with a simple, commercially available ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide. wuxiapptec.com For instance, [¹⁴C]potassium cyanide can be used in a nucleophilic substitution or a conjugate addition reaction to introduce the ¹⁴C-labeled nitrile group into an early-stage intermediate. This labeled nitrile can then be carried through the synthetic sequence to the final product.
A potential synthetic route for [¹⁴C]-3-(acetamidomethyl)-5-methylhexanoic acid could involve the synthesis of [¹⁴C]-labeled 3-isobutylglutaric acid from a ¹⁴C-labeled malonate derivative. Alternatively, a key intermediate like ethyl 3-cyano-5-methylhexanoate could be synthesized using [¹⁴C]cyanide. The subsequent reduction of the labeled nitrile and N-acetylation would yield the final radiolabeled compound. The synthesis of ¹⁴C-labeled acrylic acid has also been described as a precursor for various labeled carboxylic acids. nih.gov
General Steps for ¹⁴C-Labeling:
Selection of Labeling Position: Choose a metabolically stable position to avoid premature loss of the radiolabel.
Choice of Labeled Precursor: Start with a simple labeled synthon like K¹⁴CN or Ba¹⁴CO₃. wuxiapptec.com
Incorporation of the Label: Perform a chemical reaction (e.g., cyanation) to incorporate the isotope into a key intermediate.
Completion of Synthesis: Carry the labeled intermediate through the remaining synthetic steps to the final product.
Purification and Analysis: Rigorous purification is required to ensure high radiochemical purity.
Optimization of Synthetic Pathways for Research-Scale Production and Purity
For the production of this compound on a research scale (milligrams to grams), optimization of the synthetic pathway is crucial to ensure good yields, high purity, and reproducibility.
Reaction Condition Optimization:
Solvent and Temperature: Screening different solvents and temperatures can significantly impact reaction rates and selectivity.
Reagent Stoichiometry: Adjusting the molar ratios of reactants and catalysts is critical for maximizing conversion and minimizing side products.
pH Control: In enzymatic reactions, maintaining the optimal pH is essential for enzyme activity and stability. nih.gov
Process Improvement:
Catalyst Loading: In catalytic reactions, minimizing the catalyst loading without compromising efficiency reduces costs and simplifies purification.
One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" process can reduce the number of workup and purification steps, saving time and resources. google.com
Recycling of Undesired Enantiomers: In resolution-based methods, developing a protocol to racemize and recycle the unwanted enantiomer can double the theoretical yield. researchgate.net
Purification Strategies:
Crystallization: This is a highly effective method for purifying solid compounds. For the final product and key intermediates, developing a robust crystallization protocol is essential for achieving high purity.
Chromatography: For non-crystalline compounds or for removing closely related impurities, flash column chromatography on silica (B1680970) gel is a standard laboratory technique.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed, although it is less suitable for larger quantities. Chiral HPLC is also used to confirm the enantiomeric purity of the final product. nih.gov
By systematically optimizing these parameters, synthetic pathways can be refined to provide reliable and efficient access to this compound for research applications.
In Depth Molecular Mechanism of Action Studies
Characterization of Primary Molecular Targets and Binding Affinities
The primary molecular target for (S)-3-(aminomethyl)-5-methylhexanoic acid has been unequivocally identified as the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). nih.govresearchgate.net This interaction is characterized by high-affinity binding. nih.gov Extensive screening has demonstrated the compound's remarkable selectivity; it does not interact significantly with at least 38 other common receptors and ion channels, including GABAA and GABAB receptors, despite its structural similarity to the neurotransmitter GABA. drugbank.comnih.gov The binding is potent and specific to both the α2δ-1 and α2δ-2 subunit types. drugbank.comresearchgate.net This targeted binding profile is the foundation of its molecular mechanism.
| Primary Target | Subunit Isoforms | Binding Characteristics | Selectivity Notes |
|---|---|---|---|
| Voltage-Gated Calcium Channel (VGCC) Auxiliary Subunit | alpha-2-delta-1 (α2δ-1) | High Affinity | Does not bind to GABAA, GABAB, or 38 other tested receptors and channels. drugbank.comnih.gov |
| Voltage-Gated Calcium Channel (VGCC) Auxiliary Subunit | alpha-2-delta-2 (α2δ-2) | High Affinity |
Kinetic and Thermodynamic Analysis of Ligand-Receptor Interactions
Detailed kinetic studies quantifying the association (k_on) and dissociation (k_off) rates, as well as thermodynamic analyses determining the enthalpic (ΔH) and entropic (ΔS) contributions to the binding of (S)-3-(aminomethyl)-5-methylhexanoic acid to the α2δ subunit, are not extensively detailed in the publicly available literature. Such studies are highly specialized and are crucial for a complete biophysical understanding of the ligand-receptor interaction.
Elucidation of Downstream Signaling Cascades Modulated by the Compound
The binding of the compound to the α2δ subunit initiates a cascade of events that ultimately modulates neuronal signaling. The primary downstream effect is a reduction in calcium influx through VGCCs at presynaptic nerve terminals. frontiersin.org This decrease in intracellular calcium concentration directly inhibits the synaptic release of several key excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. nih.govresearchgate.netfrontiersin.org By dampening the release of these neurotransmitters, the compound effectively reduces neuronal hyperexcitability. nih.gov More recent studies have uncovered additional downstream pathways, demonstrating that the compound can prevent the translocation of the damage-associated molecular pattern (DAMP) protein, High-Mobility Group Box 1 (HMGB1), from the nucleus to the cytoplasm in neurons. nih.gov This action subsequently reduces the activation of microglia and mitigates neuroinflammatory responses. nih.gov
Investigations into the Role of Specific Subunits in Target Engagement (e.g., alpha-2-delta subunit interaction)
Research has confirmed that both α2δ-1 and α2δ-2 are high-affinity binding sites, but the α2δ-1 subunit is the predominant target responsible for the compound's activity in key regions of the central nervous system (CNS). nih.gov Studies utilizing genetically modified mice with a specific arginine-to-alanine point mutation at position 217 (R217A) in the α2δ-1 protein have been pivotal. nih.gov This single amino acid change dramatically reduces the binding of the compound and abolishes its pharmacological effects, providing conclusive evidence that engagement with the α2δ-1 subunit is necessary for its mechanism of action. nih.govnih.gov Further research suggests that while both subunits are targets, the anxiolytic-like effects are mediated specifically through interaction with the α2δ-1 subunit. researchgate.net
Cellular and Subcellular Localization Studies of the Compound
The compound's mechanism is localized to the presynaptic terminals of neurons. researchgate.net Receptor autoradiography studies using a radiolabeled form of the compound have mapped its binding sites, revealing a high density in CNS regions associated with pain, epilepsy, and anxiety. drugbank.com These areas include the cerebral cortex, hippocampus, amygdala, cerebellum, and notably, the dorsal horn of the spinal cord. drugbank.com This distribution pattern corresponds directly with the known expression patterns of the α2δ subunits, reinforcing that the compound's site of action is dictated by the location of its molecular target.
Functional Electrophysiological Assessments in Isolated Neuronal Systems
The molecular mechanism of action translates into measurable changes in neuronal function, as demonstrated by electrophysiological studies. In co-cultures of dorsal root ganglion (DRG) and dorsal horn (DH) neurons, chronic exposure to the compound significantly blunts the increase in the frequency of excitatory post-synaptic currents (EPSCs) that is typically induced by the pain-related molecule capsaicin. nih.gov Studies on cultured hippocampal neurons have provided direct visual evidence of the compound's effect; using fluorescent dyes to track synaptic vesicles, researchers showed that the compound reduces the release of these vesicles from presynaptic terminals during electrical stimulation. researchgate.net In animal models, the compound has been shown to suppress spinal neuronal hyperexcitability by reducing the evoked responses of C-fibres and other neurons to noxious stimuli. nih.gov
Transcriptomic and Proteomic Profiling in Response to Compound Exposure
While comprehensive transcriptomic and proteomic screens are not yet widely published, targeted gene expression studies have begun to elucidate the compound's impact on cellular programming. Exposure of primary mouse embryonic cortical neurons to the compound resulted in significant alterations in the expression of genes crucial for neuronal development. accscience.com Similarly, in studies of ventral midbrain dopaminergic neurons, the compound was found to upregulate the expression of key genes involved in neuronal differentiation. mdpi.com These findings indicate that beyond its immediate effects on neurotransmitter release, the compound can influence longer-term cellular processes by modulating gene expression.
| Neuronal System | Affected Gene | Observed Change in Expression | Reference |
|---|---|---|---|
| Cortical Neurons | Dlx2 | Downregulated | accscience.com |
| Nhlh2 | Downregulated | ||
| Otp | Downregulated | ||
| Gad67 | Downregulated | ||
| Ventral Midbrain Dopaminergic Neurons | Lmx1a | Upregulated | mdpi.com |
| Nurr1 | Upregulated | ||
| Pitx3 | Upregulated |
Preclinical Profile of 3-(Acetamidomethyl)-5-methylhexanoic acid Analogue, Pregabalin (B1679071)
Disclaimer: Publicly available research on the specific chemical compound this compound is limited. This article focuses on the preclinical pharmacological and pharmacodynamic investigations of a structurally related analogue, pregabalin, to provide a relevant and informative overview. The findings discussed herein pertain to pregabalin and should not be directly extrapolated to this compound without further dedicated research.
Preclinical Pharmacological and Pharmacodynamic Investigations in Research Models
The preclinical assessment of novel chemical entities is fundamental to understanding their potential therapeutic utility and mechanism of action. For pregabalin (B1679071), a close structural analogue of 3-(Acetamidomethyl)-5-methylhexanoic acid, extensive research in non-clinical models has elucidated its pharmacological profile.
In vitro and ex vivo receptor occupancy studies have been pivotal in identifying the primary binding site of pregabalin. Radioligand binding assays have demonstrated that pregabalin binds with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. nih.govnih.govfda.govdissolutiontech.com Specifically, it shows potent and selective binding to both the α2δ-1 and α2δ-2 subunits. nih.gov
Autoradiography studies using [3H]-pregabalin in rat brain and spinal cord tissues have revealed extensive binding in regions associated with pain, epilepsy, and anxiety, including the cerebral cortex, hippocampus, cerebellum, and the dorsal horn of the spinal cord. nih.gov These studies underscore the specific interaction of pregabalin with the α2δ subunit, which is considered its primary mechanism of action. nih.govfda.gov
| Target | Ligand | System | Finding |
| α2δ-1 subunit of VGCC | [3H]-pregabalin | Recombinant human and porcine systems | Potent and selective binding |
| α2δ-2 subunit of VGCC | [3H]-pregabalin | Recombinant human and porcine systems | Potent and selective binding |
| Various CNS regions | [3H]-pregabalin | Rat brain and spinal cord tissue (ex vivo) | High-density binding in cortex, hippocampus, cerebellum, dorsal horn |
The binding of pregabalin to the α2δ subunit of presynaptic VGCCs modulates neuronal excitability by reducing calcium influx into nerve terminals. nih.gov This, in turn, leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This reduction in neurotransmitter release has been observed in various animal models and is believed to underlie the analgesic, anticonvulsant, and anxiolytic effects of the compound. nih.govdissolutiontech.com
Importantly, pregabalin does not directly modulate GABA-A or GABA-B receptors, nor does it affect GABA reuptake or metabolism, distinguishing its mechanism from that of benzodiazepines and other GABAergic agents. nih.gov
| Neurotransmitter | Effect of Pregabalin | Putative Mechanism |
| Glutamate | Decreased release | Modulation of α2δ subunit of VGCCs, leading to reduced calcium influx |
| Norepinephrine | Decreased release | Modulation of α2δ subunit of VGCCs, leading to reduced calcium influx |
| Substance P | Decreased release | Modulation of α2δ subunit of VGCCs, leading to reduced calcium influx |
The functional consequences of pregabalin's binding to the α2δ subunit have been investigated in various in vitro assays. In neuronal cell cultures, pregabalin has been shown to reduce depolarization-evoked calcium influx. Electrophysiological studies have further demonstrated that pregabalin can decrease the frequency of excitatory postsynaptic currents in spinal cord neurons, consistent with its ability to inhibit excitatory neurotransmitter release. These in vitro findings provide a cellular basis for the in vivo effects of the compound.
The efficacy of pregabalin has been extensively evaluated in a wide range of preclinical animal models of neurological and nociceptive disorders.
Nociceptive Models: In models of neuropathic pain, such as those induced by chronic constriction injury or diabetic neuropathy, pregabalin has consistently demonstrated robust analgesic effects, reducing both allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). nih.gov
Neurological Models: In animal models of epilepsy, pregabalin has shown significant anticonvulsant activity, protecting against seizures induced by various chemical convulsants or electrical stimulation. Furthermore, in models of anxiety, such as the elevated plus-maze and light-dark box tests, pregabalin has exhibited anxiolytic-like effects.
A systematic review and meta-analysis of preclinical studies on pregabalin in behavioral models of pain identified 204 studies, confirming its consistent and robust analgesic effects across various etiologies. nih.gov
Preclinical pharmacokinetic studies in various animal species, including rats and monkeys, have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of pregabalin.
Absorption: Pregabalin is rapidly absorbed after oral administration, with high bioavailability. nih.gov
Distribution: It has a low volume of distribution and does not bind to plasma proteins. nih.gov Pregabalin readily crosses the blood-brain barrier to exert its effects within the central nervous system. nih.gov
Metabolism: Pregabalin undergoes negligible metabolism. clinpgx.org
Excretion: The compound is primarily excreted unchanged in the urine. nih.govclinpgx.org
The pharmacokinetic profile of pregabalin is linear and predictable across different species.
| Parameter | Finding in Animal Models |
| Absorption | Rapid, high bioavailability |
| Distribution | Low volume of distribution, no plasma protein binding, crosses blood-brain barrier |
| Metabolism | Negligible |
| Excretion | Primarily renal, as unchanged drug |
Dose-response relationships for pregabalin have been established in both in vitro and in vivo preclinical models. In radioligand binding assays, the affinity of pregabalin for the α2δ subunit is concentration-dependent. In animal models of pain and epilepsy, the therapeutic effects of pregabalin are dose-dependent, with increasing doses generally leading to greater efficacy up to a certain point, after which side effects may become more prominent.
A comprehensive assessment of the selectivity profile of pregabalin has been conducted to investigate potential off-target interactions. In a broad panel of receptor binding assays, pregabalin did not show significant affinity for a wide range of receptors, ion channels, and transporters at therapeutically relevant concentrations. nih.gov This includes a lack of interaction with GABA-A and GABA-B receptors, opioid receptors, serotonin and dopamine receptors, and various other targets. nih.govresearchgate.net This high degree of selectivity for the α2δ subunit of VGCCs contributes to its favorable side-effect profile compared to less selective drugs. nih.gov
Advanced Analytical Techniques for Research and Characterization
Chromatographic Method Development for Compound Quantification in Research Matrices (e.g., HPLC-MS/MS, GC-MS)
The quantification of 3-(Acetamidomethyl)-5-methylhexanoic acid in complex research matrices, such as biological fluids or reaction mixtures, necessitates the development of robust chromatographic methods. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a preferred technique due to its high sensitivity and selectivity. nih.gov
A typical HPLC-MS/MS method involves reversed-phase chromatography to separate the analyte from matrix components. nih.gov For a polar compound like this compound, a C18 column is commonly employed. frontiersin.org The mobile phase often consists of an aqueous component with a small amount of acid (e.g., formic acid) to improve peak shape and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection by tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and low limits of quantification by monitoring specific precursor-to-product ion transitions. nih.gov
Table 1: Example HPLC-MS/MS Parameters for Quantification
| Parameter | Condition |
| HPLC System | UHPLC System |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water researchgate.net |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile frontiersin.org |
| Flow Rate | 0.3 mL/min nih.gov |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition | Analyte-specific (e.g., [M+H]⁺ → fragment ions) |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization for polar, non-volatile compounds containing carboxylic acid and amide groups. core.ac.uk Derivatization converts the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net This process adds complexity but can be a powerful tool for structural confirmation and quantification. mdpi.com The resulting mass spectrum, when compared against spectral libraries like NIST, can help identify the compound. core.ac.uk
Spectroscopic Approaches for Structural Confirmation and Purity Assessment (e.g., NMR, High-Resolution Mass Spectrometry)
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: Reveals the number of different types of protons, their connectivity, and their chemical environment. For this compound, the spectrum would be expected to show distinct signals for the isobutyl group protons, the acetyl methyl protons, the protons on the hexanoic acid backbone, and the amide proton.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would display unique resonances for the carbonyl carbons of the carboxylic acid and amide groups, the carbons of the isobutyl group, and the carbons forming the main chain.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl (C=O)OH | 10-12 | ~175 |
| Amide (C=O)NH | 7.5-8.5 | ~172 |
| Acetyl CH₃ | ~1.9 | ~23 |
| Isobutyl CH(CH₃)₂ | ~1.6 | ~25 |
| Isobutyl CH(CH₃)₂ | ~0.9 (doublet) | ~22 |
| Hexanoic Acid Backbone | 1.0 - 3.5 | 25 - 50 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental composition of the molecule, confirming its chemical formula with a high degree of confidence and distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized batch or an isolated unknown. nih.gov
Chiral Analytical Methods for Enantiomeric Excess Determination
This compound possesses a stereogenic center at the C3 position, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric excess (ee) are critical. chiraltech.com
Chiral HPLC is the most common technique for this purpose. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with acidic chiral centers. mdpi.comsigmaaldrich.com The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the resulting chromatogram. Supercritical Fluid Chromatography (SFC) with chiral columns is another powerful technique that often provides faster and more efficient separations. chiraltech.com
Bioanalytical Method Validation for Preclinical Sample Analysis
Before a method can be used to generate reliable data from preclinical samples (e.g., plasma, urine, tissue homogenates), it must undergo a thorough validation process to ensure its performance is acceptable for the intended application. nih.govmdpi.com Bioanalytical method validation is typically performed in accordance with guidelines from regulatory bodies like the U.S. Food & Drug Administration (FDA). nih.gov
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. mdpi.com
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. nih.gov
Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). mdpi.com
Table 3: Typical Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of initial value |
Application of hyphenated techniques for Metabolite Identification in Animal Research
Understanding the metabolic fate of this compound in preclinical animal models is crucial for drug discovery and development. Hyphenated techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are powerful tools for identifying metabolites. nih.gov
The process involves administering the compound to research animals and collecting biological samples (e.g., plasma, urine, feces) over time. frontiersin.org These samples are then analyzed using LC-HRMS. The high-resolution capability allows for the accurate mass measurement of potential metabolites, facilitating the prediction of their elemental compositions. plos.org Subsequent MS/MS experiments are performed to fragment the metabolite ions. nih.gov By analyzing the fragmentation patterns, researchers can deduce the structure of the metabolites. researchgate.net
Common metabolic pathways for a compound like this compound could include:
Hydrolysis: Cleavage of the amide bond to form 3-(aminomethyl)-5-methylhexanoic acid and acetic acid.
Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the isobutyl side chain.
Oxidation: Further oxidation of the primary alcohol from hydroxylation to a carboxylic acid.
Conjugation: Reaction with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
Table 4: Potential Metabolites and Corresponding Mass Shifts
| Metabolic Reaction | Structural Change | Mass Shift (Da) |
| De-acetylation | Loss of -COCH₂ | -42.01 |
| Monohydroxylation | Addition of -O | +15.99 |
| Dihydroxylation | Addition of -O₂ | +31.99 |
| Glucuronidation | Addition of C₆H₈O₆ | +176.03 |
Computational Chemistry and Structure Activity Relationship Sar Exploration
Molecular Docking and Dynamics Simulations of Compound-Target Complexes
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-(Acetamidomethyl)-5-methylhexanoic acid, docking studies are crucial for identifying key interactions with its putative biological targets. The primary hypothesized target, based on its structural similarity to gabapentinoids, is the α2δ-1 subunit of voltage-gated calcium channels. nih.gov
Following docking, molecular dynamics (MD) simulations are employed to study the stability and dynamics of the ligand-protein complex over time. nih.govrsc.org An MD simulation would treat the atoms as a collection of particles and simulate their movements based on a force field, providing a view of the conformational changes in both the ligand and the protein. youtube.com This technique can confirm the stability of the interactions predicted by docking, reveal the role of water molecules in the binding site, and provide a more accurate estimation of the binding free energy. biorxiv.org For this compound, MD simulations could elucidate how conformational changes in the α2δ-1 protein are affected by its binding, contributing to our understanding of its mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability of Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. tandfonline.comnih.gov These models are essential for predicting the activity of novel compounds and for guiding the synthesis of more potent analogs.
To develop a QSAR model for anticonvulsant agents based on the functionalized amino acid (FAA) scaffold, a dataset of similar compounds with known anticonvulsant activities would be required. acs.org The activity data, often expressed as the median effective dose (ED50), would be the dependent variable. acs.org The independent variables, known as molecular descriptors, would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.
For a series of compounds including this compound, relevant descriptors might include:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Partial charges, dipole moment.
Quantum-chemical descriptors: HOMO and LUMO energies.
Physicochemical properties: LogP (lipophilicity), molar refractivity.
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as k-nearest neighbor (kNN), a mathematical equation is generated that links the descriptors to the biological activity. acs.orgacs.org A robust QSAR model, validated internally (e.g., leave-one-out cross-validation) and externally with a test set of compounds, could then be used to predict the anticonvulsant activity of this compound. acs.orgacs.org
Pharmacophore Model Generation and Virtual Screening Strategies
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For ligands acting on GABA-related targets or the α2δ subunit, a pharmacophore model would typically include features like a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an anionic/ionizable group. nih.govnih.gov
Based on the structure of this compound and other active GABA analogs, a hypothetical pharmacophore model could be generated. researchgate.net Key features would likely include:
An anionic feature corresponding to the carboxylate group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the acetamido group.
A hydrogen bond donor feature from the amide N-H group.
A hydrophobic feature representing the isobutyl group.
Once developed and validated, this pharmacophore model can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This strategy allows for the rapid identification of structurally diverse molecules that are likely to possess the desired biological activity, which can then be acquired or synthesized for experimental testing.
De Novo Design of Novel Ligands Based on the this compound Scaffold
De novo design is a computational technique for generating novel molecular structures from scratch, either by assembling fragments or by growing a molecule atom-by-atom within the constraints of a receptor's binding site. nih.govresearchgate.net Using the this compound structure as a core scaffold, de novo design algorithms can explore novel chemical space to create new potential ligands.
The process typically starts by placing the core scaffold into the binding site of the target protein (e.g., α2δ-1). The algorithm then adds molecular fragments or atoms to unoccupied pockets within the binding site, aiming to form new favorable interactions. arxiv.orgopenreview.net Each newly generated structure is scored based on its predicted binding affinity, drug-likeness, and synthetic accessibility. This approach can lead to the design of ligands with improved potency and selectivity or novel intellectual property. For example, the isobutyl group could be replaced with other hydrophobic moieties, or the acetamido side chain could be modified to explore different hydrogen bonding patterns.
Conformational Analysis and Conformational Space Exploration
The biological activity of a flexible molecule like this compound is dependent on the three-dimensional conformation it adopts when it binds to its receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This is typically done through systematic or stochastic searches of the torsional degrees of freedom within the molecule.
For this compound, key rotatable bonds include those in the hexanoic acid chain and the acetamidomethyl side chain. By rotating these bonds and calculating the potential energy of the resulting structures, a conformational energy map can be generated. This analysis helps identify the bioactive conformation—the specific shape the molecule adopts in the binding pocket. Understanding the preferred conformations is critical for designing more rigid analogs that are "pre-organized" for binding, which can lead to an increase in affinity and selectivity.
In Silico Prediction of Preclinical ADM (Absorption, Distribution, Metabolism) Properties
Early prediction of a compound's Absorption, Distribution, and Metabolism (ADM) properties is crucial to reduce the rate of attrition in later stages of drug development. cambridge.orgspringernature.com A variety of in silico models, based on a compound's structure, can predict these pharmacokinetic properties. srce.hrresearchgate.netnih.gov
For this compound, these predictive models would be used to assess its drug-likeness:
Absorption: Prediction of properties like aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), and whether the compound is a substrate for key transporters.
Distribution: Calculation of parameters such as the octanol-water partition coefficient (logP), which indicates lipophilicity, and prediction of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes and prediction of the compound's metabolic stability.
These predictions help in the early identification of potential liabilities. For example, if the compound is predicted to have poor oral absorption, structural modifications can be made to improve this property before committing to costly synthesis and in vivo testing.
Development and Characterization of Structural Analogs and Prodrugs for Research
Rational Design and Synthesis of Novel 3-(Acetamidomethyl)-5-methylhexanoic Acid Analogs
The rational design of analogs related to this compound is guided by the established pharmacophore of the gabapentinoids. researchgate.netnih.gov The core structure consists of a γ-amino acid scaffold, which is structurally similar to the amino acid leucine, allowing it to be recognized by system L-amino acid transporters. appn.org.uk Modifications are systematically introduced to probe the structure-activity relationship (SAR) at the α2δ subunit binding site.
Key design strategies include:
Modification of the Amino Group: The primary amine of the parent compound, 3-(Aminomethyl)-5-methylhexanoic acid, is a key interaction point. N-acetylation to form this compound is a common strategy to investigate the effect of charge, hydrogen bonding capacity, and lipophilicity on binding affinity and cell permeability. Further modifications could include alkylation or substitution with other functional groups.
Alterations to the Alkyl Backbone: The isobutyl group at the 5-position of the hexanoic acid chain contributes to the binding affinity, likely by interacting with a hydrophobic pocket in the α2δ subunit. Analogs are designed with varying alkyl chains (e.g., changing length, branching, or introducing cyclic moieties) to optimize this interaction.
Esterification of the Carboxylic Acid: The carboxylate group is crucial for binding. However, its polarity can limit passage across biological membranes like the blood-brain barrier. Converting it to an ester can create a more lipophilic prodrug that may be hydrolyzed back to the active carboxylic acid in vivo.
The synthesis of these analogs, particularly as single enantiomers, is a significant focus of research. Asymmetric synthesis is often required, as the biological activity typically resides in one specific stereoisomer, such as the (S)-enantiomer of Pregabalin (B1679071). google.comnih.gov Common synthetic routes involve asymmetric hydrogenation or the use of chiral auxiliaries to establish the desired stereochemistry early in the synthetic sequence. nih.govresearchgate.net
Comprehensive Structure-Activity Relationship Studies of Analogs against Identified Molecular Targets
Structure-activity relationship (SAR) studies for this class of compounds are centered on their interaction with the α2δ-1 subunit of VGCCs. researchgate.nettandfonline.com These studies correlate specific structural modifications with changes in binding affinity and functional activity.
Key SAR findings for GABA analogs include:
The Carboxylic Acid Group: This group is essential for binding, likely forming an ionic interaction with a corresponding positive charge in the binding site of the α2δ-1 protein.
Stereochemistry: The stereocenter at the 3-position is critical. For Pregabalin, the (S)-enantiomer possesses significantly higher binding affinity for the α2δ-1 subunit than the (R)-enantiomer. This stereoselectivity is a defining feature of the SAR for this class. google.com
The Alkyl Substituent: The size and shape of the alkyl group at the 5-position significantly influence potency. The isobutyl group of Pregabalin appears to be optimal for fitting into a hydrophobic pocket of the receptor.
The insights from these studies are often compiled into tables to visualize the impact of different functional groups on biological activity.
| Compound Analog | Modification from Parent Structure | Relative Binding Affinity for α2δ-1 |
| 3-(Aminomethyl)-5-methylhexanoic acid | Parent Compound (Primary Amine) | High |
| This compound | N-Acetylation of Amino Group | Moderate to Low |
| 3-(Aminomethyl)-5-ethylhexanoic acid | Ethyl group at position 5 | Moderate |
| Methyl 3-(aminomethyl)-5-methylhexanoate | Methyl Ester of Carboxylic Acid | Very Low (Prodrug) |
| (R)-3-(Aminomethyl)-5-methylhexanoic acid | R-enantiomer | Very Low |
Note: Data presented is illustrative of general SAR principles for this class and not based on specific experimental results for all listed compounds.
Prodrug Design Strategies to Enhance Pharmacological Properties in Preclinical Investigations
A significant challenge for GABA analogs is achieving optimal pharmacokinetic profiles, particularly efficient absorption and transport into the central nervous system. Prodrug strategies are employed to overcome these limitations by masking polar functional groups, thereby increasing lipophilicity. appn.org.uktandfonline.com
Common prodrug approaches for this chemical class include:
Esterification: The negatively charged carboxylic acid can be converted into a neutral ester. These ester prodrugs are more lipid-soluble and can more easily diffuse across cell membranes. Once absorbed, they are designed to be rapidly hydrolyzed by esterase enzymes in the blood or target tissues to release the active parent drug. mdpi.com
Amide and Carbamate (B1207046) Derivatives: The amino group can be acylated to form amides (like this compound) or carbamates. This strategy neutralizes the positive charge of the protonated amine at physiological pH, which can enhance membrane permeability. The lability of the amide or carbamate bond is a critical design consideration, as it must be cleaved in vivo to regenerate the active primary amine. nih.gov
Targeting Transporters: Some prodrugs are designed to be substrates for specific nutrient transporters. For instance, gabapentin (B195806) enacarbil is a prodrug of gabapentin designed to be absorbed via high-capacity nutrient transporters in the intestine, leading to more consistent and higher bioavailability. tandfonline.com
The ultimate goal of these strategies is to improve the delivery of the active molecule to its site of action, the α2δ subunit of VGCCs in the central nervous system.
Comparative Analysis of Analog Binding Profiles and Functional Efficacy
The characterization of newly synthesized analogs involves a tiered approach of in vitro assays to compare their properties against the parent compound and other known ligands.
Binding Affinity Assays: The primary screening method is a competitive radioligand binding assay. This assay measures the affinity of a test compound for the α2δ-1 subunit, typically by assessing its ability to displace a known radiolabeled ligand (e.g., [³H]-gabapentin). The results are expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity. tandfonline.com
Functional Efficacy Assays: High-affinity binders are then evaluated in functional assays to confirm their effect on calcium channel activity. These assays can involve electrophysiological measurements in neuronal cells or cell lines expressing VGCCs. The ability of an analog to inhibit depolarization-induced calcium influx is a key measure of its functional efficacy as a gabapentinoid. nih.gov
The data from these assays allow for direct comparison of the novel analogs, helping to identify candidates with improved potency or other desirable properties.
| Compound | Modification | α2δ-1 Binding Ki (nM) (Illustrative) | Functional Inhibition of Ca²⁺ Influx (IC50, µM) (Illustrative) |
| Pregabalin | Reference Compound | 35 | 10 |
| Analog A | N-Acetylation | 450 | 150 |
| Analog B | C-5 Alkyl Chain Extension | 80 | 25 |
| Analog C | Ester Prodrug | >10,000 | >500 |
Note: Values are hypothetical and for illustrative purposes to demonstrate comparative analysis.
Metabolic Stability and Biotransformation Studies of Analogs in Preclinical Biological Systems
Before a novel analog can be considered for further development, its metabolic fate must be investigated in preclinical models. These studies are crucial for predicting the compound's half-life, potential for drug-drug interactions, and formation of active or inactive metabolites.
Key preclinical studies include:
In Vitro Metabolic Stability: The analog is incubated with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s, UGTs). mdpi.com The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance and metabolic half-life. For a compound like this compound, a key investigation would be its stability against amidase enzymes that could hydrolyze the acetamido group.
Metabolite Identification: Following incubation with metabolic systems, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify the structures of any metabolites formed. This helps to understand the primary pathways of biotransformation.
In Vivo Pharmacokinetic Studies: Promising analogs are administered to preclinical species (e.g., rats or mice) to study their absorption, distribution, metabolism, and excretion (ADME) profiles. Blood and tissue samples are collected over time to determine key parameters like bioavailability, half-life, and clearance in a whole-organism context. appn.org.uk
These studies provide a comprehensive picture of how a novel analog behaves in a biological system, which is essential for evaluating its potential as a research tool or therapeutic candidate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Acetamidomethyl)-5-methylhexanoic acid, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The compound can be synthesized via hydrolysis or reduction of precursors like 3-cyano-5-methylhexanoic acid, as demonstrated in analogous pathways for structurally similar compounds . Key steps include:
- Hydrolysis : Acidic or basic conditions to convert nitrile groups to amides.
- Reduction : Catalytic hydrogenation or borohydride-based methods for selective functional group modification.
- Characterization : Use NMR (1H/13C) to confirm acetamidomethyl and methylhexanoic acid moieties. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies amide (C=O stretch) and carboxylic acid (O-H stretch) groups. Cross-referencing with computational predictions (e.g., density functional theory) resolves ambiguities .
Q. How does the stability of this compound under varying storage conditions affect experimental reproducibility?
- Methodological Answer : Stability studies should assess degradation under:
- Temperature : Accelerated aging at 40–60°C to simulate long-term storage.
- pH : Exposure to buffers (pH 3–9) to evaluate hydrolysis susceptibility.
- Light/Oxygen : UV-vis irradiation and oxidative stress tests.
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing side reactions?
- Methodological Answer : Apply factorial design to evaluate critical variables (e.g., reaction time, temperature, catalyst loading) . For instance:
- Central Composite Design (CCD) : Identifies optimal conditions for nitrile-to-amide conversion.
- DoE (Design of Experiments) : Reduces side products like over-reduced intermediates by tuning hydrogen pressure in catalytic steps.
- In-line analytics (e.g., ReactIR) enable real-time monitoring of reaction progress, ensuring intermediate stability .
Q. What strategies resolve contradictions between experimental spectroscopic data (e.g., NMR) and computational predictions for this compound?
- Methodological Answer :
- Cross-validation : Compare experimental NMR chemical shifts with ab initio calculations (e.g., Gaussian software) using solvent correction models.
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations to align theoretical and observed split peaks .
- Isotopic Labeling : Introduce 13C or 15N labels at ambiguous positions to trace signal origins .
Q. How can computational modeling predict the biological interactions of this compound with enzyme targets (e.g., proteases or kinases)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., MMP3 or IL-6) .
- MD Simulations : Assess binding stability over 100+ ns trajectories to identify key residues (e.g., hydrogen bonds with acetamidomethyl groups).
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinity differences between enantiomers or derivatives .
Q. What experimental approaches validate the role of this compound as a synthetic precursor in bioactive molecule development?
- Methodological Answer :
- Derivatization : React the carboxylic acid group with amines (EDC/NHS coupling) to generate amide-linked prodrugs .
- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) against cancer cell lines or inflammatory targets (e.g., IL-6) .
- Metabolic Stability : Use hepatic microsomes to evaluate oxidation pathways and identify metabolically resistant analogs .
Contradiction Analysis & Data Interpretation
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Compile datasets from peer-reviewed studies, noting variables like cell type, assay conditions, and purity (>95% by HPLC).
- Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Structural Confirmation : Re-synthesize the compound and verify batch consistency via chiral HPLC to rule out enantiomeric impurities .
Tables for Key Data Comparison
| Parameter | Synthetic Route 1 (Hydrolysis) | Synthetic Route 2 (Reduction) |
|---|---|---|
| Yield (%) | 65–75 | 50–60 |
| Purity (HPLC) | >98% | >95% |
| Key Side Product | 3-Aminomethyl derivative | Over-reduced alcohol |
| Scalability | Moderate | Low |
| Analytical Technique | Application | Resolution of Ambiguity |
|---|---|---|
| 2D NMR (COSY, HSQC) | Assign spin systems | Distinguishes overlapping peaks |
| LC-HRMS | Molecular formula confirmation | Identifies isotopic patterns |
| MD Simulations | Conformational analysis | Aligns experimental/theoretical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
